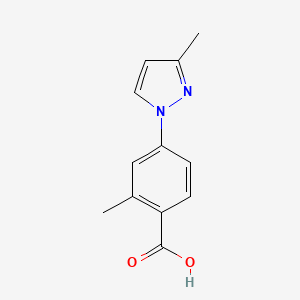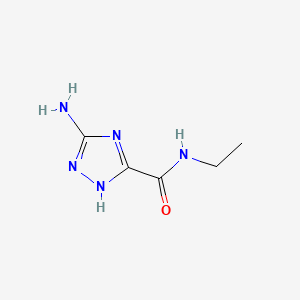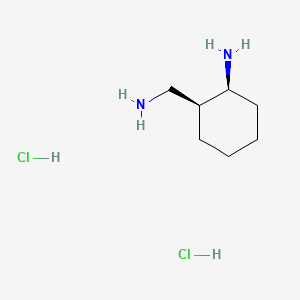![molecular formula C9H14N2O3 B595707 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione CAS No. 118937-18-1](/img/structure/B595707.png)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It has been mentioned in various studies related to the discovery of new chemotypes of RIPK1 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives were designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” consists of a spirocyclic system, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of potent RIPK1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” include a molecular weight of 198.219, a density of 1.3±0.1 g/cm3, and a boiling point of 294.7±50.0 °C at 760 mmHg .Scientific Research Applications
Muscarinic Agonist Studies
- Cholinergic Agent Research : Spirooxazolidine-2,4-dione derivatives related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione have been studied for their potential as cholinergic agents. They exhibit affinity for cortical M1 receptors and show promise in reversing scopolamine-induced impairment in mouse passive avoidance tasks. One derivative demonstrated M1-receptor stimulating activity, suggesting the spiro[4.5]decane skeleton's potential in designing muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).
Anticonvulsant Activity
- Novel Anticonvulsant Agents : A series of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for anticonvulsant activity. Several compounds displayed significant protective effects against seizures, comparing favorably with the standard drug phenytoin. This research points to the potential utility of these compounds in developing new anticonvulsant medications (Madaiah et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione. These investigations reveal insights into the molecular arrangements, hydrogen bonding patterns, and conformational preferences of these compounds. Such information is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including pharmaceuticals (Rohlíček et al., 2010).
Synthesis and Structural Studies
- Synthesis and Supramolecular Arrangements : Research has been conducted on the synthesis of various derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, exploring their supramolecular arrangements and how substituents affect these structures. This research provides valuable insights for the synthesis of new compounds with potential pharmaceutical applications (Graus et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXKPIHOXFVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCNC2)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731673 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
118937-18-1 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
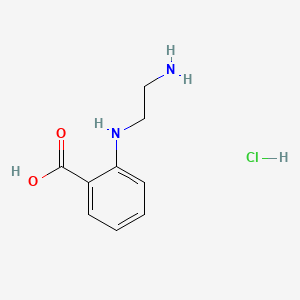

![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
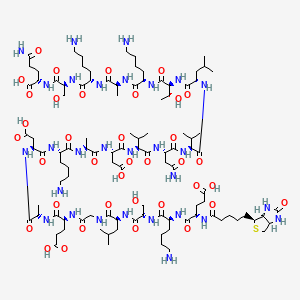
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)
